

# A Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: **3-Fluoro-4-phenoxybenzaldehyde**

Cat. No.: **B1498753**

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An important note on nomenclature: This guide focuses on 4-Fluoro-3-phenoxybenzaldehyde (CAS RN: 68359-57-9). While the initial request specified **3-Fluoro-4-phenoxybenzaldehyde**, the vast majority of published scientific and patent literature pertains to the 4-fluoro-3-phenoxy isomer. This isomer is a key industrial intermediate with well-documented synthesis routes, properties, and applications. We are proceeding with this compound to provide a comprehensive and data-supported technical resource.

## Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules. Its structure, which uniquely combines an aldehyde, a fluoro group, and a phenoxy moiety, imparts a high degree of reactivity and functional versatility.<sup>[1][2]</sup> The fluorine atom at the para-position and the phenoxy group at the meta-position are crucial for the biological activity of many of its derivatives.<sup>[3]</sup> This strategic arrangement enhances the molecule's stability and reactivity, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors.<sup>[4]</sup> This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and key applications for professionals in research and development.

## Physicochemical and Structural Properties

4-Fluoro-3-phenoxybenzaldehyde is typically a colorless to light yellow, clear liquid under standard conditions.<sup>[4]</sup> The presence of the fluorine atom enhances its electronic properties, while the phenoxy group contributes to its solubility in a range of organic solvents.<sup>[2][4]</sup>

## Structural Data

Identifier	Value
IUPAC Name	4-fluoro-3-phenoxybenzaldehyde <sup>[5]</sup>
Synonyms	2-Fluoro-5-formyldiphenyl Ether, p-Fluoro-m-phenoxybenzaldehyde <sup>[2][4]</sup>
CAS Number	68359-57-9 <sup>[6]</sup>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub> <sup>[4]</sup>
Molecular Weight	216.21 g/mol <sup>[5]</sup>
SMILES	C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F <sup>[5]</sup>
InChI	1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H <sup>[5]</sup>

## Physical Properties

Property	Value	Source(s)
Appearance	Colorless to light orange to yellow clear liquid	<sup>[4]</sup>
Density	1.2091 g/mL at 25 °C	<sup>[7]</sup>
Boiling Point	135 °C at 2 mmHg	<sup>[4]</sup>
Refractive Index	n <sub>20/D</sub> 1.5830	<sup>[7]</sup>
Flash Point	>110 °C (>230 °F)	

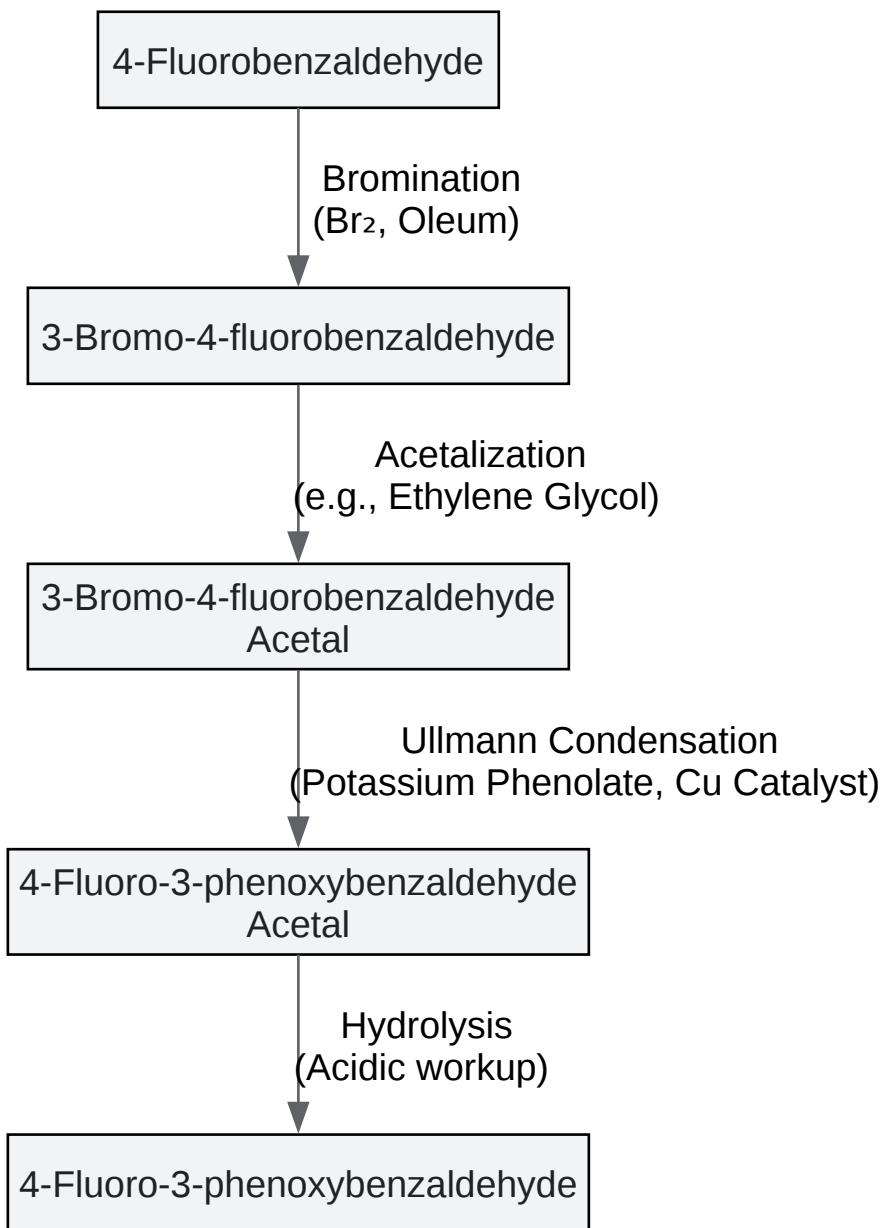
## Synthesis and Reaction Mechanisms

The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a multi-step process that requires precise control of reaction conditions. A common industrial route starts from 4-fluorobenzaldehyde and

proceeds through bromination and subsequent etherification.

## Overall Synthesis Workflow

The following diagram illustrates a typical pathway for the preparation of 4-fluoro-3-phenoxybenzaldehyde, involving the formation of key intermediates.



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Caption: General synthesis pathway for 4-Fluoro-3-phenoxybenzaldehyde.

## Key Synthesis Steps and Mechanistic Insights

- **Bromination of 4-Fluorobenzaldehyde:** The synthesis typically begins with the bromination of 4-fluorobenzaldehyde. To achieve regioselectivity and obtain 3-bromo-4-fluorobenzaldehyde, the reaction is often carried out in oleum, which enhances the electrophilicity of bromine.<sup>[8]</sup> This step is critical as it positions the bromine atom correctly for the subsequent ether linkage formation.
- **Acetal Protection:** The aldehyde group in 3-bromo-4-fluorobenzaldehyde is highly reactive and would interfere with the subsequent Ullmann condensation. Therefore, it is protected as an acetal, commonly an ethylene acetal (a dioxolane derivative), by reacting it with ethylene glycol.<sup>[8][9]</sup> This protection strategy is a classic and essential step to ensure the subsequent C-O bond formation occurs without side reactions.
- **Ullmann Condensation:** The core ether linkage is formed via a copper-catalyzed Ullmann condensation. The 3-bromo-4-fluorobenzaldehyde acetal is reacted with potassium phenolate.<sup>[8]</sup> The copper catalyst facilitates the nucleophilic aromatic substitution, where the phenoxide displaces the bromide. The choice of copper catalyst (e.g., CuCl, CuO) and solvent are critical variables that affect reaction yield and purity.<sup>[8][10]</sup> The Ullmann reaction is a powerful method for forming aryl-aryl or aryl-ether bonds.<sup>[11]</sup>
- **Hydrolysis (Deprotection):** In the final step, the acetal protecting group is removed by acid-catalyzed hydrolysis. A solution of the acetal in an alcohol/water mixture with a catalytic amount of a strong acid (like HCl) regenerates the aldehyde functionality, yielding the final product, 4-fluoro-3-phenoxybenzaldehyde.<sup>[9][12][13]</sup>

## Detailed Laboratory Protocol: Acetal Hydrolysis

This protocol describes the final deprotection step to yield the target compound.

- **Dissolution:** Dissolve 26 g (0.1 mol) of 4-fluoro-3-phenoxybenzaldehyde ethylene acetal in a mixture of 60 ml of ethanol and 20 ml of water.<sup>[9][12]</sup>
- **Acidification:** Add 1 ml of concentrated hydrochloric acid to the solution.<sup>[9][12]</sup>
- **Reaction:** Allow the solution to stand at room temperature for 3 hours to ensure complete hydrolysis.<sup>[9][12]</sup>

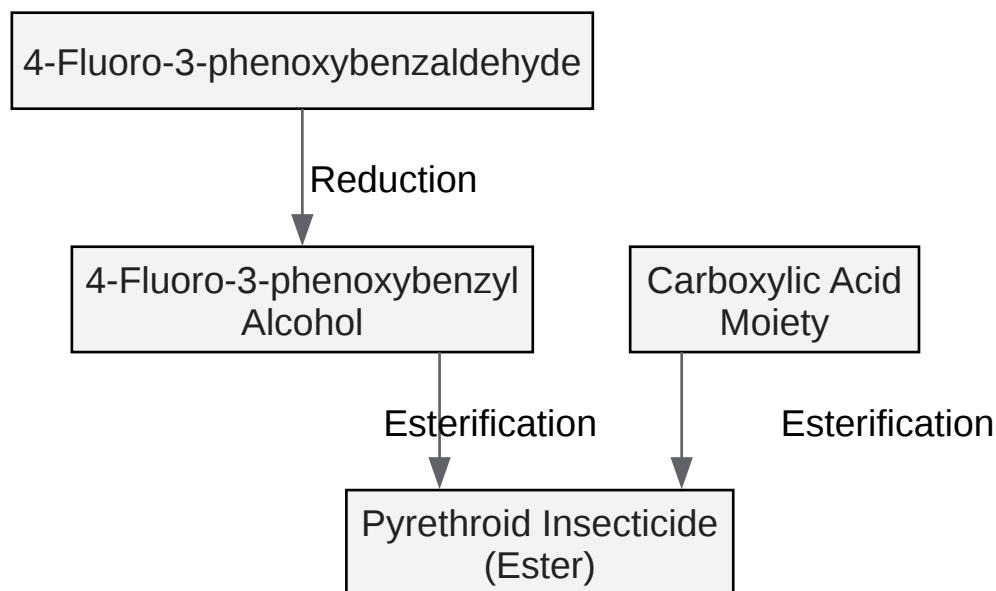
- Solvent Removal: Remove the ethanol from the reaction mixture via distillation under reduced pressure.[9][12]
- Extraction: Add 100 ml of toluene to the remaining aqueous residue. Separate the organic phase from the water.[9][12]
- Washing: Wash the organic phase twice with 50 ml portions of water to remove any residual acid and salts.[9][12]
- Drying and Concentration: Dry the toluene solution over anhydrous sodium sulfate and then evaporate the solvent in vacuo.[9][12]
- Purification: Purify the resulting residue by vacuum distillation to obtain 4-fluoro-3-phenoxybenzaldehyde as a colorless oil. A typical reported boiling point is 102°-104° C at 0.1 mm Hg.[9][12]

## Applications in Industry and Research

The unique structural features of 4-fluoro-3-phenoxybenzaldehyde make it a valuable precursor in several high-value chemical industries.

### Agrochemicals: Pyrethroid Insecticides

The primary industrial application of 4-fluoro-3-phenoxybenzaldehyde is as a key intermediate in the synthesis of synthetic pyrethroid insecticides, such as cyfluthrin and permethrin.[3][7] It serves as the precursor to the alcohol moiety of the final ester product.[3] The aldehyde is first reduced to 4-fluoro-3-phenoxybenzyl alcohol, which is then esterified with a suitable carboxylic acid (e.g., a derivative of chrysanthemic acid) to form the active insecticidal compound. The fluoro and phenoxy groups are essential for the molecule's potency and stability.[3]



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Caption: Role in Pyrethroid Synthesis.

## Pharmaceutical Development

In medicinal chemistry, 4-fluoro-3-phenoxybenzaldehyde is a versatile building block for creating new therapeutic agents.<sup>[4]</sup> Its structure is incorporated into molecules designed as anti-inflammatory and analgesic drugs.<sup>[4]</sup> The diaryl ether motif is a common feature in many biologically active compounds, and the specific substitution pattern of this aldehyde allows for targeted modifications to enhance therapeutic efficacy and pharmacokinetic properties.<sup>[4]</sup>

## Materials Science and Other Applications

The reactivity of 4-fluoro-3-phenoxybenzaldehyde also extends to materials science, where it can be used as a monomer or building block for specialty polymers with enhanced thermal and chemical resistance.<sup>[4]</sup> Furthermore, its derivatives are explored in the synthesis of dyes, fragrances, and other fine chemicals.<sup>[1][4]</sup>

## Safety and Handling

4-Fluoro-3-phenoxybenzaldehyde requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed and may cause eye irritation.<sup>[5]</sup>

## GHS Hazard Information

- Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long-lasting effects)
- Precautionary Statements: P273 (Avoid release to the environment), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth)

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and a faceshield during handling. Use a suitable respirator if ventilation is inadequate.
- Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.<sup>[7]</sup> Keep the container tightly closed.

## Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a high-value chemical intermediate whose importance is firmly established, particularly in the agrochemical industry. Its well-defined synthesis, involving strategic protection and copper-catalyzed bond formation, provides a reliable route to this versatile molecule. For researchers and developers, its unique combination of reactive functional groups offers a powerful platform for creating novel pharmaceuticals, advanced materials, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in scientific and industrial innovation.

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